5-hydroxy-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
Overview
Description
5-Hydroxy-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is a compound of interest in the field of organic chemistry due to its complex structure and potential applications. This compound belongs to the class of isochromenes, which are known for their diverse biological activities.
Synthesis Analysis
The synthesis of related compounds involves the formation of cyclic alkenyl ethers, an important framework in isochromene natural products. A method was developed for synthesizing 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene-3-carboxylic acid (3-(dimethylamino)propyl)amide using a dual role Pd(II) catalyst (Mondal et al., 2003).
Molecular Structure Analysis
Studies on similar compounds have elucidated their crystal structures, providing insight into the molecular arrangement and bonding. For example, the crystal structure of a related compound, (4R, 5R)(5-hydroxymethyl-2,2-dimethyl-[1,3]dioxolan-4-yl)-bis-(4-methoxy-phenyl)-methanol, was determined, highlighting the configuration of hydroxyl groups and aromatic rings in the structure (Li et al., 2001).
Chemical Reactions and Properties
The compound's structure suggests reactivity typical of benzopyranones, such as participation in oxidation and reduction reactions. For instance, the electrochemical study of catechol and 4-methylcatechol demonstrated the potential for methoxylation reactions under various electrochemical mechanisms (Nematollahi & Golabi, 1996).
Scientific Research Applications
Photoinitiator for Free Radical Polymerization : It acts as a caged one-component Type II photoinitiator for free radical polymerization, releasing 5-benzoyl-1,3-benzodioxole for initiating free radical processes (Kumbaraci et al., 2012).
Organic Synthesis : The compound demonstrates applications in organic synthesis, as indicated by the facile synthesis of related compounds under mild reaction conditions (Katritzky et al., 2005).
Antiviral, Antiproliferative, and Antimicrobial Activity : A derivative of this compound, N-salicyloyl-N-benzyl-thiourea, shows significant activity against Gram-positive bacteria and influenza viruses (Rashan et al., 1991).
Asthma Treatment : A selective 5-lipoxygenase-activating protein inhibitor related to this compound has potential as a treatment for allergen-induced asthma and has completed phase 1 trials in healthy volunteers (Hutchinson et al., 2009).
Antioxidant Activity : A coumarin derivative of this compound exhibited high antioxidant activity, comparable to vitamin C at the same concentration (Abd-Almonuim et al., 2020).
Photoinduced Crosslinking of Polymers : It is used in the photoinduced crosslinking of polymers containing pendant hydroxyl groups, forming insoluble networks through a process of inter-chain ester formation (Kumbaraci et al., 2007).
properties
IUPAC Name |
5-hydroxy-7-methoxy-2,2-dimethyl-1,3-benzodioxin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-11(2)15-8-5-6(14-3)4-7(12)9(8)10(13)16-11/h4-5,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVAUGFNBVXHIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=CC(=CC(=C2C(=O)O1)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-hydroxy-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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